molecular formula C8H8BrN3 B2755249 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 21714-55-6

6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2755249
CAS No.: 21714-55-6
M. Wt: 226.077
InChI Key: CMEWLDQFLSXJAG-UHFFFAOYSA-N
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Description

6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds through a condensation mechanism to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of phase transfer catalysis (PTC) under solid-liquid conditions, which allows for the isolation of regioisomeric compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Alkylation Reactions: The nitrogen atoms in the imidazole ring can be alkylated using alkyl halides.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form new derivatives.

Common Reagents and Conditions

    Phase Transfer Catalysis (PTC): Used for substitution and alkylation reactions.

    Alkyl Halides: Commonly used for alkylation reactions.

    Benzaldehyde: Used in the initial synthesis of the compound.

Major Products Formed

The major products formed from these reactions include various regioisomers and derivatives of this compound, which can be characterized using spectral data such as NMR and X-ray diffraction .

Scientific Research Applications

6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

6-bromo-2,5-dimethyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-6(9)3-7-8(10-4)12-5(2)11-7/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEWLDQFLSXJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)N=C(N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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